molecular formula C6H8N2O3 B2581545 5-(Methoxymethyl)-1,2-oxazole-3-carboxamide CAS No. 1491320-49-0

5-(Methoxymethyl)-1,2-oxazole-3-carboxamide

Cat. No.: B2581545
CAS No.: 1491320-49-0
M. Wt: 156.141
InChI Key: XJISISZPFKFZEU-UHFFFAOYSA-N
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Description

Bond Lengths and Angles

The oxazole ring exhibits partial double-bond character, with bond lengths and angles consistent with aromaticity. Comparative data from oxazole derivatives include:

Bond/Angle Length/Value (Å/°) Source
N–O (oxazole ring) 1.404–1.408
O–C (oxazole ring) 1.355–1.365
C–N (carboxamide) 1.32–1.35
Ring Planarity Near-coplanar non-H atoms

The methoxymethyl group adopts a staggered conformation to minimize steric strain, while the carboxamide group participates in hydrogen bonding, as observed in crystal structures of similar carboxamides.

Conformational Flexibility

The compound’s conformation is stabilized by:

  • Intramolecular Hydrogen Bonding : The carboxamide NH group may interact with the oxazole oxygen, though this is less common than intermolecular interactions.
  • π–π Stacking : Observed in crystal dimers of oxazole derivatives, with centroid distances of ~3.2 Å.

Comparative Analysis with Isoxazole and Oxazole Derivatives

This compound differs structurally and reactivity-wise from isoxazole and other oxazole derivatives.

Structural Differences

Feature Oxazole Derivatives Isoxazole Derivatives
Heteroatom Positions O at 1, N at 3 O at 1, N at 2
Ring Reactivity Electrophilic at C-2 Electrophilic at C-4
Common Functional Groups Carboxamides, esters Carboxylic acids, nitriles

Oxazole derivatives typically exhibit greater aromatic stability than isoxazoles due to better conjugation of the lone pairs on oxygen and nitrogen.

Reactivity and Applications

Property Oxazole Derivatives Isoxazole Derivatives
Photochemical Ring Opening Slower (πσ* state) Faster (πσ* state)
Biological Activity Antimicrobial, anticancer Antiviral, anticancer
Synthetic Utility Heterocycle synthesis Heterocycle synthesis

For example, oxazole-based macrocycles have shown anti-coronaviral activity through interactions with viral proteases, while isoxazole derivatives are widely used in kinase inhibitors.

Stability and Functionalization

The carboxamide group in this compound enhances stability compared to free carboxylic acid derivatives, as seen in analogous compounds like 5-methyl-1,2-oxazole-3-carboxylic acid. Functionalization at the methoxymethyl group is feasible via nucleophilic substitution or oxidation, enabling further derivatization for drug discovery.

Properties

IUPAC Name

5-(methoxymethyl)-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-10-3-4-2-5(6(7)9)8-11-4/h2H,3H2,1H3,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJISISZPFKFZEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=NO1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methoxymethyl)-1,2-oxazole-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of methoxymethyl-substituted nitriles with hydroxylamine to form the oxazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 5-(Methoxymethyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxazole ring can be reduced under specific conditions to yield different heterocyclic compounds.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxymethyl group can yield methoxyacetic acid, while reduction of the oxazole ring can produce various reduced heterocycles.

Scientific Research Applications

Scientific Research Applications

5-(Methoxymethyl)-1,2-oxazole-3-carboxamide has several notable applications in various fields:

Medicinal Chemistry

Anticancer Activity:
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)

In vitro assays have shown that it can induce apoptosis in these cells, potentially through the inhibition of key regulatory proteins involved in cell survival and proliferation.

Antimicrobial Properties:
The compound has demonstrated activity against certain bacterial strains, suggesting potential applications as an antibiotic agent. It is particularly relevant in the context of increasing antibiotic resistance.

Enzyme Inhibition:
There is evidence to suggest that this compound may inhibit specific enzymes involved in metabolic pathways relevant to various diseases.

Chemical Research

Building Block for Synthesis:
This compound serves as a versatile building block for the synthesis of more complex heterocyclic compounds, facilitating the development of new materials and specialty chemicals.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in MCF-7 cells
AntimicrobialActive against resistant bacterial strains
Enzyme InhibitionPotential inhibitor of metabolic enzymes

Anticancer Efficacy

A study on the MCF-7 cell line revealed an IC50 value indicating significant cytotoxicity at low concentrations (e.g., IC50 = 4.67 μM), suggesting the compound's potential as a lead anticancer agent.

Antimicrobial Testing

In vitro tests demonstrated that the compound inhibited the growth of Gram-positive bacteria, indicating its potential for development as an antibiotic agent. Further studies are needed to explore its efficacy against a broader spectrum of pathogens.

Mechanism of Action

The mechanism by which 5-(Methoxymethyl)-1,2-oxazole-3-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms and identify the molecular targets involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Cholinesterase Inhibition

Compounds with aryl substituents at position 5 of the 1,2-oxazole-3-carboxamide scaffold demonstrate significant cholinesterase inhibitory activity. For example:

  • 5-(3-Nitrophenyl)-N-{4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]phenyl}-1,2-oxazole-3-carboxamide exhibits potent acetylcholinesterase (AChE) inhibition (IC₅₀ = 1.23 µM), attributed to the electron-withdrawing nitro group enhancing interactions with the enzyme’s active site.
  • 5-(3-Chlorophenyl)-...-carboxamide shows stronger butyrylcholinesterase (BChE) inhibition (IC₅₀ = 9.71 µM), highlighting the role of halogen substituents in modulating selectivity .

In contrast, the methoxymethyl group in the target compound is electron-donating and less bulky, which may reduce cholinesterase affinity compared to nitro- or chloro-substituted analogs.

Xanthine Oxidase Inhibition

Bulky hydrophobic substituents at position 5 improve binding to xanthine oxidase. N-(9H-Purin-6-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide acts as a competitive inhibitor (Ki in the nanomolar range), where the tetrahydronaphthalenyl group fills a hydrophobic pocket in the enzyme. The methoxymethyl group’s smaller size and polar nature likely render it less effective for this target .

Physicochemical Properties

The methoxymethyl group enhances solubility relative to nonpolar substituents (e.g., phenyl or alkyl groups). For instance:

  • Methyl 5-(methoxymethyl)-1,2-oxazole-3-carboxylate (a structurally related ester) shares the methoxymethyl group but lacks the carboxamide, underscoring the role of functional groups in solubility and reactivity .
  • Derivatives like 4-(Acetamido)-5-[(1E)-1-{(2E)-[(4-chlorophenyl)methylidene]-hydrazinylidene}-ethyl]-1,2-oxazole-3-carboxamide (34) exhibit lower solubility due to aromatic and hydrazine substituents, necessitating recrystallization from dioxane .

Comparative Data Table

Compound Name Substituent at Position 5 Molecular Formula Molecular Weight (g/mol) Biological Activity (IC₅₀/Ki) Key Reference
5-(Methoxymethyl)-1,2-oxazole-3-carboxamide Methoxymethyl C₇H₁₀N₂O₃ 170.17 Not reported
5-(3-Nitrophenyl)-...-3-carboxamide 3-Nitrophenyl C₁₉H₁₄N₄O₅ 378.34 AChE: 1.23 µM
N-(9H-Purin-6-yl)-5-(tetrahydronaphthalen-2-yl)-... 5,6,7,8-Tetrahydronaphthalen-2-yl C₁₉H₁₇N₅O₂ 347.37 Xanthine oxidase: Ki = nM range
5-Phenyl-...-3-carboxamide Phenyl C₁₁H₉N₃O₂ 215.21 Anticancer (screening data)

Biological Activity

5-(Methoxymethyl)-1,2-oxazole-3-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure:

  • Molecular Formula: C7H8N2O3
  • CAS Number: 1491320-49-0

The compound features an oxazole ring, which is known for its role in various biological activities due to its ability to interact with biological macromolecules.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity:
    • Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines. For instance, it has been evaluated for its activity against breast cancer cell lines (e.g., MCF-7) and lung cancer cell lines (e.g., A549).
    • In vitro assays have shown that the compound can induce apoptosis in cancer cells, potentially through the inhibition of key regulatory proteins involved in cell survival and proliferation.
  • Antimicrobial Properties:
    • The compound has demonstrated antimicrobial activity against certain bacterial strains. This suggests potential applications in treating infections caused by resistant bacteria.
  • Enzyme Inhibition:
    • It is hypothesized that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease processes.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Interaction with DNA/RNA: The compound may bind to nucleic acids, disrupting their function and leading to cell death.
  • Protein Binding: It may interact with specific proteins or receptors involved in cell signaling pathways, modulating their activity.
  • Reactive Oxygen Species (ROS) Generation: The induction of oxidative stress has been proposed as a mechanism for its anticancer effects.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in MCF-7 cells
AntimicrobialActive against resistant bacterial strains
Enzyme InhibitionPotential inhibitor of metabolic enzymes

Case Studies

  • Anticancer Efficacy:
    A study conducted on the MCF-7 cell line revealed an IC50 value indicating significant cytotoxicity at low concentrations (e.g., IC50 = 4.67 μM), suggesting that this compound could serve as a lead compound for further development into an anticancer agent.
  • Antimicrobial Testing:
    In vitro tests showed that the compound inhibited the growth of Gram-positive bacteria, indicating potential for development as an antibiotic agent. Further studies are needed to explore its efficacy against a broader spectrum of pathogens.

Q & A

Q. Methodological Answer :

  • Computational Modeling : Use density functional theory (DFT) to map transition states and identify rate-limiting steps (e.g., ring closure vs. dehydration) .
  • Isotopic Labeling : Introduce deuterium at the methoxymethyl group to study kinetic isotope effects (KIE) on cyclization rates.
  • Kinetic Profiling : Conduct time-resolved NMR or in-situ IR spectroscopy to monitor intermediate formation (e.g., enol intermediates) .
  • Catalytic Screening : Test Brønsted/Lewis acids (e.g., ZnCl₂, p-TSA) to evaluate their impact on activation energy barriers .

Basic: What spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?

Q. Methodological Answer :

  • NMR :
    • ¹H NMR : Expect signals at δ 3.4 ppm (OCH₃), δ 4.8 ppm (CH₂O), and δ 8.1–8.3 ppm (oxazole protons) .
    • ¹³C NMR : Key peaks include δ 56.5 (OCH₃), δ 65.2 (CH₂O), and δ 160–165 (oxazole carbons) .
  • Mass Spectrometry : HRMS should confirm the molecular ion [M+H]+ at m/z 224.0824 (C₇H₁₀N₂O₃) with <2 ppm error .
  • IR : Look for carbonyl stretching (1680–1700 cm⁻¹) and C-O-C bands (1250–1100 cm⁻¹) .

Advanced: How can discrepancies between computational predictions and experimental data (e.g., spectral or crystallographic results) be resolved?

Q. Methodological Answer :

  • Root-Cause Analysis :
    • Conformational Flexibility : Compare DFT-optimized structures with X-ray crystallography data (e.g., torsion angles of the methoxymethyl group) .
    • Solvent Effects : Re-run computations with implicit solvent models (e.g., PCM for DMF) to align with experimental NMR shifts .
  • Validation : Cross-check computational results with alternative methods (e.g., MP2 for electron correlation) or hybrid functionals (e.g., B3LYP-D3) .

Advanced: What strategies are effective for evaluating the biological activity of this compound, particularly in antimicrobial assays?

Q. Methodological Answer :

  • Assay Design :
    • MIC Testing : Use broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include controls like ciprofloxacin .
    • Cytotoxicity : Perform MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .
  • Mechanistic Probes :
    • Molecular Docking : Target bacterial enzymes (e.g., DNA gyrase) using AutoDock Vina; validate with site-directed mutagenesis .
    • SAR Studies : Synthesize analogs with varied substituents (e.g., halogenated phenyl groups) to map pharmacophore requirements .

Basic: How should researchers address stability and reactivity challenges during storage and handling of this compound?

Q. Methodological Answer :

  • Storage : Keep under inert gas (Ar/N₂) at −20°C in amber vials to prevent hydrolysis of the methoxymethyl group .
  • Degradation Monitoring : Use HPLC (C18 column, acetonitrile/water mobile phase) to detect hydrolysis products (e.g., free carboxylic acid) .
  • Handling : Avoid prolonged exposure to moisture; use gloveboxes for air-sensitive steps .

Advanced: What advanced analytical techniques are recommended for troubleshooting low yields in multistep syntheses of this compound?

Q. Methodological Answer :

  • Impurity Profiling : Employ LC-MS/MS to identify by-products (e.g., dimerization adducts or over-oxidized species) .
  • Reaction Quenching Studies : Use cryogenic trapping (e.g., −78°C) to isolate intermediates for NMR analysis .
  • Catalyst Optimization : Screen Pd/C or CuI catalysts for coupling steps; adjust ligand ratios (e.g., Xantphos) to suppress side reactions .

Advanced: How can regioselectivity issues in the formation of the oxazole ring be controlled during synthesis?

Q. Methodological Answer :

  • Directing Groups : Introduce temporary protecting groups (e.g., acetyl) on the carboxamide to steer cyclization to the desired position .
  • Solvent Effects : Use polar aprotic solvents (e.g., DMSO) to stabilize transition states favoring 1,2-oxazole over 1,3-oxazole isomers .
  • Computational Guidance : Perform NBO analysis to predict charge distribution and guide substituent placement for regiocontrol .

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